N'-[2-(4-chlorophenyl)quinazolin-4-yl]-N,N-diethylpropane-1,3-diamine
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Overview
Description
N’-[2-(4-chlorophenyl)quinazolin-4-yl]-N,N-diethylpropane-1,3-diamine is a synthetic compound belonging to the quinazoline derivatives family. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This particular compound features a quinazoline core substituted with a 4-chlorophenyl group and a diethylpropane-1,3-diamine moiety, which contributes to its unique chemical properties and biological activities.
Preparation Methods
The synthesis of N’-[2-(4-chlorophenyl)quinazolin-4-yl]-N,N-diethylpropane-1,3-diamine typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives.
Substitution with 4-Chlorophenyl Group:
Attachment of Diethylpropane-1,3-diamine Moiety: The final step involves the reaction of the quinazoline derivative with diethylpropane-1,3-diamine under suitable conditions, such as the presence of a base or a catalyst.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
N’-[2-(4-chlorophenyl)quinazolin-4-yl]-N,N-diethylpropane-1,3-diamine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and temperature control (e.g., reflux conditions) . Major products formed from these reactions include various substituted quinazoline derivatives with potential biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N’-[2-(4-chlorophenyl)quinazolin-4-yl]-N,N-diethylpropane-1,3-diamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in various biological processes, such as kinases and G-protein-coupled receptors.
Pathways Involved: It modulates signaling pathways related to cell proliferation, apoptosis, and inflammation, contributing to its therapeutic effects.
Comparison with Similar Compounds
N’-[2-(4-chlorophenyl)quinazolin-4-yl]-N,N-diethylpropane-1,3-diamine can be compared with other similar quinazoline derivatives, such as:
2-(4-Chlorophenyl)quinazolin-4-amine: This compound lacks the diethylpropane-1,3-diamine moiety, resulting in different biological activities and chemical properties.
4-(4-Chlorophenyl)-2-(pyridin-3-yl)quinazoline: The presence of a pyridinyl group instead of the diethylpropane-1,3-diamine moiety leads to variations in its therapeutic potential.
4-(4-Chlorophenyl)-2-(4-morpholinyl)quinazoline: The morpholinyl group imparts different pharmacokinetic and pharmacodynamic properties compared to the diethylpropane-1,3-diamine moiety.
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)quinazolin-4-yl]-N',N'-diethylpropane-1,3-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN4/c1-3-26(4-2)15-7-14-23-21-18-8-5-6-9-19(18)24-20(25-21)16-10-12-17(22)13-11-16/h5-6,8-13H,3-4,7,14-15H2,1-2H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNXTZYJOMPIHKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCNC1=NC(=NC2=CC=CC=C21)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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